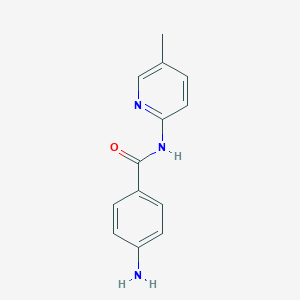
Benzamide, p-amino-N-(5-methyl-2-pyridyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, p-amino-N-(5-methyl-2-pyridyl)-, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. Benzamide is a derivative of benzoic acid and is also known as 5-methyl-2-(p-aminophenyl) benzamide or N-(5-methyl-2-pyridyl)-p-aminobenzamide.
作用機序
Benzamide is known to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme that is involved in DNA repair. PARP inhibitors have been found to be effective in the treatment of cancer, as they sensitize cancer cells to DNA-damaging agents such as chemotherapy and radiation therapy. Benzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. HDAC inhibitors have been found to be effective in the treatment of cancer, as they induce cell cycle arrest and apoptosis in cancer cells.
生化学的および生理学的効果
Benzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Benzamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, benzamide has been found to have anti-inflammatory and analgesic effects, as it inhibits the activity of cyclooxygenases (COXs), enzymes that are involved in the production of prostaglandins.
実験室実験の利点と制限
Benzamide has several advantages as a tool for scientific research. It is relatively inexpensive and easy to synthesize. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, benzamide has some limitations as well. It is not very soluble in organic solvents, which can limit its use in certain experiments. In addition, benzamide has been found to have some cytotoxic effects, which can limit its use in cell culture experiments.
将来の方向性
There are several future directions for the use of benzamide in scientific research. One area of interest is the development of more potent and selective PARP inhibitors for the treatment of cancer. Another area of interest is the development of benzamide derivatives with improved solubility and reduced cytotoxicity. Finally, benzamide may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as it has been shown to have neuroprotective effects in animal models.
合成法
Benzamide can be synthesized by reacting 5-methyl-2-pyridylamine with p-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reduced to benzamide using a reducing agent such as zinc dust or sodium borohydride. The overall reaction can be represented as follows:
科学的研究の応用
Benzamide has been widely used in scientific research as a tool to study various biological processes. It has been found to have a wide range of applications in the fields of pharmacology, biochemistry, and molecular biology. Some of the scientific research applications of benzamide are discussed below.
特性
CAS番号 |
17710-08-6 |
|---|---|
製品名 |
Benzamide, p-amino-N-(5-methyl-2-pyridyl)- |
分子式 |
C13H13N3O |
分子量 |
227.26 g/mol |
IUPAC名 |
4-amino-N-(5-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H13N3O/c1-9-2-7-12(15-8-9)16-13(17)10-3-5-11(14)6-4-10/h2-8H,14H2,1H3,(H,15,16,17) |
InChIキー |
BARXDSNMNYUFCZ-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC=C(C=C2)N |
正規SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC=C(C=C2)N |
その他のCAS番号 |
17710-08-6 |
同義語 |
4-Amino-N-(5-methyl-2-pyridyl)benzamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)









![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)
